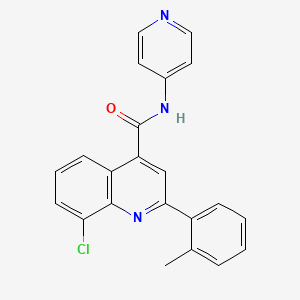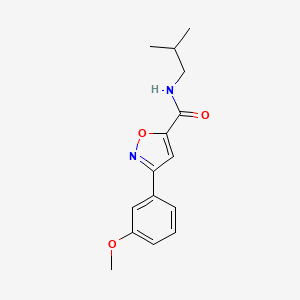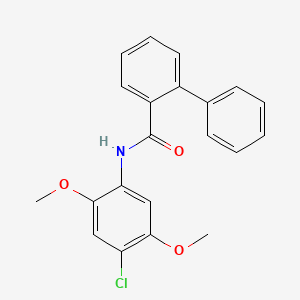![molecular formula C19H20N2O4S B4817752 isopropyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4817752.png)
isopropyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
描述
Isopropyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, commonly known as PACAB, is a chemical compound that has gained significant attention in scientific research. This compound is a type of thioester, which is a class of organic compounds containing a sulfur atom attached to a carbon atom by a double bond. PACAB has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of PACAB involves the inhibition of COX-2 activity. COX-2 is an enzyme that converts arachidonic acid into prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, PACAB reduces the production of prostaglandins, leading to a reduction in inflammation and pain. Additionally, PACAB induces apoptosis in cancer cells by activating the caspase pathway, which is a series of proteases involved in the process of programmed cell death.
Biochemical and Physiological Effects:
PACAB has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal studies, PACAB has been shown to reduce inflammation and pain in models of arthritis and to inhibit tumor growth in models of cancer. Additionally, PACAB has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using PACAB in lab experiments is its low toxicity profile, which makes it a safe compound to use in animal studies. Additionally, PACAB has been shown to have anti-inflammatory and anti-tumor effects, making it a useful tool for studying these processes. However, one limitation of using PACAB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on PACAB. One potential direction is the development of PACAB as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of PACAB and to identify potential molecular targets for its activity. Finally, studies are needed to investigate the potential applications of PACAB in other fields, such as agriculture and industry.
科学研究应用
PACAB has shown promising results in scientific research as a potential anti-inflammatory and anti-tumor agent. Studies have shown that PACAB inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, PACAB has been shown to induce apoptosis (cell death) in cancer cells, making it a potential anti-tumor agent.
属性
IUPAC Name |
propan-2-yl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13(2)25-18(23)14-8-10-15(11-9-14)20-19(26)21-17(22)12-24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCMDWLQOVDTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4817680.png)

![N-[3-(2-pyrimidinyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4817698.png)
![5-[(3-phenylpropyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4817713.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4817719.png)
![1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4817729.png)
![(3-isopropoxyphenyl)(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B4817733.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)


![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4817768.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4817770.png)